molecular formula C12H17N2O5PS2 B12792604 Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4'-nitroacetanilide CAS No. 6096-16-8

Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4'-nitroacetanilide

Cat. No.: B12792604
CAS No.: 6096-16-8
M. Wt: 364.4 g/mol
InChI Key: SNWBUAHQUWURFW-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide is a complex organophosphorus compound It is known for its unique chemical structure, which includes both phosphorodithioate and nitroacetanilide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide typically involves the reaction of phosphorodithioic acid, O,O-diethyl ester with 2-mercapto-4’-nitroacetanilide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include diethyl phosphorodithioate and 2-mercapto-4’-nitroacetanilide. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ester groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phosphorodithioates.

Scientific Research Applications

Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide has several scientific research applications:

    Agriculture: It is used as a pesticide due to its ability to inhibit certain enzymes in pests.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide involves its interaction with specific molecular targets. In agricultural applications, it inhibits acetylcholinesterase, an enzyme crucial for nerve function in pests. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in the target organisms. In pharmaceutical applications, the compound may interact with other enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide can be compared with other similar compounds, such as:

    Phosphorodithioic acid, O,O-diethyl ester: This compound lacks the nitroacetanilide moiety, making it less versatile in certain applications.

    Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: This compound has a different ester group, which may affect its reactivity and applications.

    Dimethoate: Another organophosphorus compound used as an insecticide, but with a different mechanism of action and target specificity.

The uniqueness of Phosphorodithioic acid, O,O-diethyl ester, S-ester with 2-mercapto-4’-nitroacetanilide lies in its combined phosphorodithioate and nitroacetanilide structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

6096-16-8

Molecular Formula

C12H17N2O5PS2

Molecular Weight

364.4 g/mol

IUPAC Name

2-diethoxyphosphinothioylsulfanyl-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C12H17N2O5PS2/c1-3-18-20(21,19-4-2)22-9-12(15)13-10-5-7-11(8-6-10)14(16)17/h5-8H,3-4,9H2,1-2H3,(H,13,15)

InChI Key

SNWBUAHQUWURFW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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